molecular formula C5H3F2NOS B8691192 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE

2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE

Cat. No. B8691192
M. Wt: 163.15 g/mol
InChI Key: SYGNWJWWKRNRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759366B2

Procedure details

This procedure is based on literature, see: Krasovskiy, A.; Krasovskaya, V.; Knochel, P. Angew. Chem. Int. Ed. 2006, 45, 2958. Thiazole (5.7 mL, 80 mmol) in THF (100 mL) was added to a stirred, cooled (0° C.) solution of isopropylmagnesium chloride-lithium chloride (1.18 M in THF, 74.9 mL, 88 mmol) in THF (75 mL) then the mixture was stirred at room temperature for 1 hour. Then the solution was cooled to −20° C. and ethyl difluoroacetate (9.29 ml, 88 mmol) was added. The mixture was stirred for 10 minutes at −20° C., then 10 minutes at room temperature. The mixture was diluted with ethyl acetate (200 mL), washed with aqueous ammonium chloride (saturated, 200 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (chromatography on silica gel, 0-90% ethyl acetate in hexanes) to give 2,2-difluoro-1-(1,3-thiazol-2-yl)ethanone (12 g, 73.6 mmol, 92% yield) as a yellow oil. MS ESI: [M+H]+ m/z 164.0.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
74.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
9.29 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([Mg]Cl)(C)C.[Cl-].[Li+].[F:13][CH:14]([F:20])[C:15](OCC)=[O:16]>C1COCC1.C(OCC)(=O)C>[F:13][CH:14]([F:20])[C:15]([C:2]1[S:1][CH:5]=[CH:4][N:3]=1)=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
74.9 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.[Cl-].[Li+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
9.29 mL
Type
reactant
Smiles
FC(C(=O)OCC)F
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled to −20° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes at −20° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
washed with aqueous ammonium chloride (saturated, 200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (chromatography on silica gel, 0-90% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)C=1SC=CN1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.6 mmol
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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